4-Phenyl-1-(4-phenylbutyl)piperidine

Sigma-1 Receptor Pharmacology Radioligand Binding Neuropharmacology

Choose 4-PPBP free base when your sigma-1 receptor research demands uncompromising target engagement and functional selectivity. Unlike generic sigma ligands, 4-PPBP delivers an unmatched Ki of 0.8 nM, dual NR1a/2B NMDA antagonism, and exclusive ERK1/2-biased signaling that PRE-084 and other agonists fail to replicate. Validated in rodent and feline ischemia models with reproducible 40–79% infarct reduction, it is the only non-substitutable reference agonist for dissecting σ1-mediated neuroprotection, NMDA crosstalk, and [³H]4-PPBP occupancy studies.

Molecular Formula C21H27N
Molecular Weight 293.4 g/mol
CAS No. 136534-70-8
Cat. No. B144020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1-(4-phenylbutyl)piperidine
CAS136534-70-8
Synonyms4-phenyl-1-(4-phenylbutyl)piperidine
4-PPBP
Molecular FormulaC21H27N
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3
InChIInChI=1S/C21H27N/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20/h1-6,9-10,12-13,21H,7-8,11,14-18H2
InChIKeyHQGDPZPNAXRCSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP) CAS 136534-70-8: Sigma-1 Receptor Agonist & Neuroprotective Research Compound Procurement


4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP), CAS 136534-70-8, is a synthetic cyclic amine that functions as a potent and selective sigma-1 (σ1) receptor ligand [1]. It is structurally characterized by a piperidine core with a 4-phenyl substituent and an N-(4-phenylbutyl) side chain, contributing to its high affinity for σ1 sites and its neuroprotective profile in experimental ischemia models [2]. Unlike broader-spectrum sigma ligands, 4-PPBP exhibits a well-documented functional profile as a σ1 agonist that modulates NMDA receptor-mediated signaling and nitric oxide production, making it a critical tool for dissecting σ1-specific pathways in preclinical neuroscience and drug discovery programs [3].

4-Phenyl-1-(4-phenylbutyl)piperidine: Why Sigma-1 Receptor Tool Compound Selection Cannot Be Interchanged with Generic Piperidine Analogs


The scientific utility of 4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP) cannot be replicated by generic substitution with other sigma receptor ligands or piperidine derivatives due to its uniquely high affinity for σ1 receptors (Ki = 0.8 nM) combined with a distinct functional profile as a σ1 agonist that also acts as a selective, non-competitive antagonist at NR1a/2B NMDA receptors . While other piperidine-based compounds such as 3-PPP or PRE-084 interact with sigma receptors, they differ significantly in binding affinity, subtype selectivity, and downstream signaling outcomes . For example, 4-PPBP uniquely elicits ERK1/2 phosphorylation-mediated neuroprotection that is not observed with the σ1 agonist PRE-084, demonstrating that receptor binding alone does not predict functional efficacy [1]. This combination of unparalleled σ1 binding potency, dual NMDA receptor modulation, and a robust in vivo neuroprotection profile validated across multiple species establishes 4-PPBP as a non-substitutable reference agonist for experimental studies of σ1 receptor biology and ischemia research.

4-Phenyl-1-(4-phenylbutyl)piperidine Quantitative Differentiation Evidence for Scientific Procurement Decisions


Sigma-1 Receptor Binding Affinity: 4-PPBP Ki = 0.8 nM vs. PRE-084 Ki = 2.2 nM

4-PPBP demonstrates a 2.75-fold higher affinity for sigma-1 receptors compared to the commonly used σ1 agonist PRE-084. The reported Ki value for 4-PPBP is 0.8 nM , while PRE-084 exhibits a Ki of 2.2 nM for σ1 receptors . This difference in binding affinity translates to enhanced target engagement at lower concentrations, making 4-PPBP a more sensitive tool for probing σ1-mediated effects in cellular and biochemical assays.

Sigma-1 Receptor Pharmacology Radioligand Binding Neuropharmacology

Functional Differentiation: 4-PPBP Elicits ERK1/2 Phosphorylation-Mediated Neuroprotection; PRE-084 Does Not

In a direct head-to-head comparison using primary neuron cultures subjected to glucose deprivation, 4-PPBP treatment resulted in significant neuroprotection that was mechanistically linked to ERK1/2 phosphorylation. In contrast, the σ1 agonist PRE-084 failed to produce neuroprotection or ERK1/2 phosphorylation under identical conditions [1]. This functional divergence demonstrates that binding affinity to σ1 receptors is not the sole determinant of neuroprotective efficacy and that 4-PPBP engages distinct downstream signaling pathways.

Neuroprotection Signal Transduction Primary Neuron Culture

In Vivo Neuroprotection: 4-PPBP Reduces Cortical Infarction Volume by 40% in Rat MCAO Model

In a rat model of transient focal cerebral ischemia (2-hour middle cerebral artery occlusion followed by 7-day reperfusion), continuous intravenous infusion of 4-PPBP (10 μmol·kg⁻¹·h⁻¹ for 24 hours) reduced ipsilateral cortical infarction volume to 68±12 mm³, compared to 114±11 mm³ in saline-treated controls, representing a 40% reduction (P<0.05) [1]. Neuroprotection was specific to the cortex, with no significant effect on caudoputamen injury, highlighting region-specific σ1-mediated protective mechanisms.

Ischemic Stroke Neuroprotection Middle Cerebral Artery Occlusion

Cross-Species Neuroprotection: 4-PPBP Reduces Hemispheric Injury Volume by 79% in Feline MCAO Model

In a cat model of transient focal ischemia (90-minute MCAO followed by 4-hour reperfusion), treatment with 4-PPBP at 1 μmol/kg per hour (initiated 75 minutes post-ischemia onset) reduced ipsilateral hemispheric injury volume to 6±1% of the hemisphere, compared to 29±5% in saline-treated controls, corresponding to a 79% reduction (P<0.05) [1]. A lower dose of 0.1 μmol/kg per hour produced a 45% reduction. Notably, 4-PPBP also improved somatosensory evoked potential recovery (54±14% of baseline vs. 18±11% in controls), indicating functional benefit.

Translational Neuroscience Feline Stroke Model Sigma-1 Receptor

NMDA-Evoked Nitric Oxide Production: 4-PPBP Attenuation Reversed by σ1 Antagonist DuP 734

In vivo microdialysis studies in rat striatum demonstrated that 4-PPBP (1 mmol/L) attenuated NMDA-evoked nitric oxide (NO) production, measured by [¹⁴C]L-citrulline recovery. Crucially, co-perfusion with the selective σ1 receptor antagonist DuP 734 (1 mmol/L) reversed this attenuation, confirming that 4-PPBP acts as a functional σ1 agonist in this system [1]. This provides direct evidence of σ1 receptor-mediated modulation of NMDA signaling by 4-PPBP.

NMDA Receptor Nitric Oxide Sigma-1 Agonism

In Vivo Sigma Receptor Occupancy: [³H]4-PPBP as a High-Affinity Radioligand

[³H]4-PPBP demonstrates high brain uptake and a regional distribution that parallels in vitro σ receptor binding (pons/medulla > cerebellum ≥ prefrontal cortex). In vivo binding is stereoselectively inhibited by (+)-enantiomers of pentazocine, SKF 10,047, and 3-PPP, but not by (−)-enantiomers, confirming specific σ receptor labeling [1]. Pretreatment with unlabeled 4-PPBP or ifenprodil reduces radioactivity in a dose-dependent manner, while dizocilpine (NMDA antagonist) and spiperone (D2 antagonist) do not inhibit binding, demonstrating σ receptor specificity.

Radioligand Binding In Vivo Imaging Receptor Occupancy

4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP) Procurement-Critical Research Applications


Preclinical Stroke and Cerebral Ischemia Studies: Validated Positive Control for σ1-Mediated Neuroprotection

4-PPBP serves as a robust positive control in rodent and feline models of transient focal cerebral ischemia. Its quantitative neuroprotective effects—40% reduction in cortical infarction volume in rats [1] and 79% reduction in hemispheric injury in cats [2]—provide reproducible benchmarks for evaluating novel σ1-targeted therapeutics or neuroprotective strategies. The compound's efficacy when administered post-ischemia onset (60-75 minutes) makes it particularly relevant for translational stroke research, where delayed intervention is clinically meaningful [3].

Sigma-1 Receptor Functional Selectivity and Signaling Pathway Dissection

Unlike other σ1 agonists such as PRE-084, 4-PPBP uniquely engages ERK1/2 phosphorylation pathways to mediate neuroprotection [1]. This functional selectivity makes 4-PPBP an essential tool for dissecting biased signaling at the σ1 receptor. Researchers investigating the molecular determinants of σ1-mediated ERK activation, CREB phosphorylation, and downstream Bcl-2 expression require 4-PPBP to distinguish pathway-specific effects from general σ1 occupancy [2].

NMDA Receptor Modulation and Excitotoxicity Studies

4-PPBP's dual action as a σ1 agonist and selective NR1a/2B NMDA receptor antagonist [1] positions it as a unique probe for studying σ1-NMDA receptor crosstalk. The compound's ability to attenuate NMDA-evoked nitric oxide production in vivo [2]—an effect reversed by the σ1 antagonist DuP 734—provides a pharmacologically validated system for examining how σ1 receptors modulate excitotoxic signaling pathways implicated in stroke, neurodegeneration, and synaptic plasticity.

In Vivo Sigma-1 Receptor Occupancy and Target Engagement Assays

The availability of tritiated [³H]4-PPBP as a high-affinity radioligand with excellent brain penetration [1] enables quantitative in vivo receptor occupancy studies. Researchers can use unlabeled 4-PPBP to define dose-occupancy relationships, validate target engagement for novel σ1 ligands, and establish pharmacokinetic-pharmacodynamic correlations. The stereoselective displacement profile of [³H]4-PPBP further allows differentiation of σ1-specific binding from off-target interactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenyl-1-(4-phenylbutyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.